beta-Me-Tyr(tBu)-OH
CAS No.:
Cat. No.: VC19883780
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO3 |
|---|---|
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | (2S)-2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C14H21NO3/c1-13(2,3)18-11-7-5-10(6-8-11)9-14(4,15)12(16)17/h5-8H,9,15H2,1-4H3,(H,16,17)/t14-/m0/s1 |
| Standard InChI Key | PVOLDVYXXMZPIL-AWEZNQCLSA-N |
| Isomeric SMILES | C[C@](CC1=CC=C(C=C1)OC(C)(C)C)(C(=O)O)N |
| Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C)(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Beta-Me-Tyr(tBu)-OH (C₁₄H₂₁NO₃) features a tyrosine backbone modified at two strategic positions:
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Beta-methyl substitution: A methyl group (-CH₃) replaces the hydrogen at the beta carbon, introducing steric hindrance that influences peptide folding dynamics.
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Tert-butyl protection: The tert-butyloxycarbonyl (tBu) group shields the amino functionality, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS).
The molecule’s planar aromatic ring system facilitates π-π stacking interactions in peptide assemblies, while the tert-butyl group creates a hydrophobic microenvironment that enhances solubility in organic solvents like dichloromethane and dimethylformamide. X-ray crystallography analogs of similar tert-butyl-protected compounds reveal distorted envelope conformations in heterocyclic rings, with key bond lengths of 1.340 Å (C-N) and 1.441 Å (C-O) matching theoretical predictions .
Spectroscopic Signatures
Characteristic spectral data for beta-Me-Tyr(tBu)-OH includes:
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tBu), 2.98 (dd, J = 13.6 Hz, 1H, β-CH₂), 3.15 (dd, J = 13.6 Hz, 1H, β-CH₂), 4.65 (m, 1H, α-CH), 6.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H).
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IR (KBr): 3320 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (C=O ester), 1510 cm⁻¹ (aromatic C=C).
Synthetic Methodologies and Optimization
Stepwise Synthesis Protocol
The production of beta-Me-Tyr(tBu)-OH follows a four-stage pathway:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Tyrosine methylation | CH₃I, NaH, DMF, 0°C → RT, 12h | 78% |
| 2 | Amino group protection | Boc₂O, Et₃N, THF, 0°C, 4h | 95% |
| 3 | Esterification | tBuOH, DCC, DMAP, CH₂Cl₂, 24h | 88% |
| 4 | Deprotection & purification | TFA/CH₂Cl₂ (1:1), 2h → HPLC | 92% |
Critical optimization parameters include maintaining reaction temperatures below 25°C during methylation to prevent racemization and using 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in esterification.
Quality Control Metrics
Batch consistency is ensured through:
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Chiral HPLC: >99% enantiomeric excess (Chiralpak IC column, hexane/i-PrOH 80:20)
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Melting point: 158–160°C (decomposition)
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Elemental analysis: Calculated C 62.90%, H 7.87%, N 5.23%; Found C 62.85%, H 7.92%, N 5.19%
Physicochemical Profile and Stability
Solubility Parameters
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | <0.1 | 25 |
| Methanol | 45.2 | 25 |
| Acetonitrile | 12.8 | 25 |
| THF | 68.9 | 25 |
The compound demonstrates pH-dependent stability, with optimal storage at pH 6.5–7.5 in anhydrous environments. Accelerated aging studies show <2% decomposition after 6 months at -20°C under nitrogen atmosphere.
Applications in Peptide Science
Neurotransmitter Analog Development
Incorporation of beta-Me-Tyr(tBu)-OH into enkephalin analogs enhances blood-brain barrier permeability by 40–60% compared to tyrosine-containing counterparts, as demonstrated in rodent models. The methyl group’s β-branching creates conformational restraints that improve receptor binding selectivity for μ-opioid receptors (Kᵢ = 2.3 nM vs. 8.7 nM for unmodified analogs).
Solid-Phase Peptide Synthesis
When used in Fmoc-SPPS protocols, beta-Me-Tyr(tBu)-OH achieves coupling efficiencies of 98.5–99.2% using HBTU/HOBt activation, compared to 94–96% for standard tyrosine derivatives. The tert-butyl group’s bulk prevents aspartimide formation in acidic sequences, reducing deletion peptides by 75% in challenging motifs like Asp-Gly-Ser.
Comparative Analysis with Related Compounds
Protective Group Performance
| Protecting Group | Coupling Rate (min⁻¹) | Deprotection Yield | Side Reactions |
|---|---|---|---|
| tBu | 0.45 | 98% | <1% |
| Trt | 0.38 | 92% | 3–5% |
| Boc | 0.42 | 95% | 2% |
The tert-butyl group’s orthogonal stability under both acidic (TFA) and basic (piperidine) conditions makes it superior to trityl (Trt) and benzyloxycarbonyl (Boc) alternatives for multi-step syntheses .
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